

# 2-(m-Tolyl)thiazole-4-carbaldehyde molecular structure

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## Compound of Interest

Compound Name: **2-(m-Tolyl)thiazole-4-carbaldehyde**

Cat. No.: **B1315649**

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An In-depth Technical Guide to **2-(m-Tolyl)thiazole-4-carbaldehyde**

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of **2-(m-Tolyl)thiazole-4-carbaldehyde**. Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry and materials science. This document details the physicochemical properties, a representative synthetic protocol, and the spectroscopic profile of the title compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this versatile chemical building block.

## Molecular Structure and Physicochemical Properties

**2-(m-Tolyl)thiazole-4-carbaldehyde** is an organic compound featuring a central thiazole ring. This five-membered aromatic ring contains both sulfur and nitrogen atoms, which are key to its chemical reactivity and biological interactions. The thiazole is substituted at the 2-position with a meta-tolyl group (a benzene ring with a methyl group at position 3) and at the 4-position with a carbaldehyde (aldehyde) functional group. This aldehyde group is a crucial reactive handle for further synthetic modifications.<sup>[1]</sup>

The unique arrangement of the tolyl and aldehyde substituents on the thiazole core makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical and Identification Data

Property	Value
IUPAC Name	2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde[3]
Synonyms	2-m-Tolyl-thiazole-4-carbaldehyde[4]
CAS Number	92422-79-2[3][4][5][6][7]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NOS[4][8]
Molecular Weight	203.26 g/mol [4][8]
InChI Key	FRSDKJVLVWGYEI-UHFFFAOYSA-N[3]
Canonical SMILES	CC1=CC(=CC=C1)C2=NC(=CS2)C=O
Purity	≥ 98% (typical)[3]
Appearance	Yellow solid (typical)[9]
Storage	Ambient or refrigerated (0-8 °C) conditions[2][3][9]

## Synthesis of 2-(m-Tolyl)thiazole-4-carbaldehyde

The synthesis of substituted thiazoles is often achieved via the Hantzsch thiazole synthesis, a classic condensation reaction. This method involves the reaction of a thioamide with an  $\alpha$ -halocarbonyl compound. For **2-(m-Tolyl)thiazole-4-carbaldehyde**, the synthesis would logically proceed from m-tolylthioamide and a protected  $\alpha$ -halo- $\beta,\beta$ -dialkoxypropionaldehyde or a similar synthetic equivalent of bromopyruvaldehyde.

## Representative Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of the title compound.

- Step 1: Preparation of m-Tolylthioamide:

- To a solution of m-toluamide (1 equivalent) in dry toluene, add Lawesson's reagent (0.5 equivalents).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization from ethanol to yield pure m-tolylthioamide.

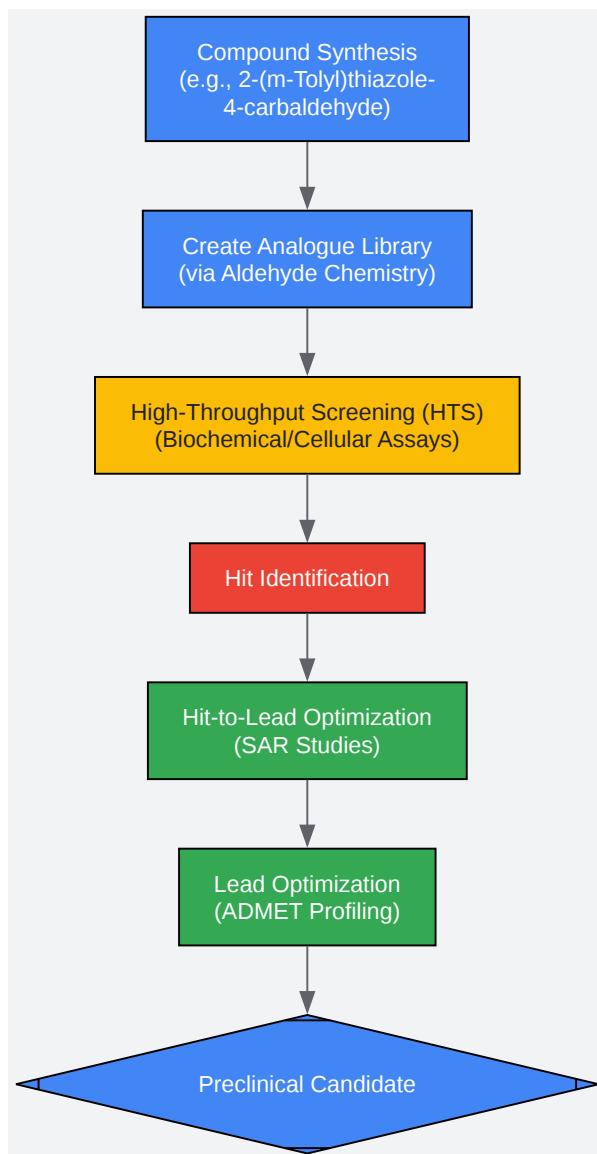
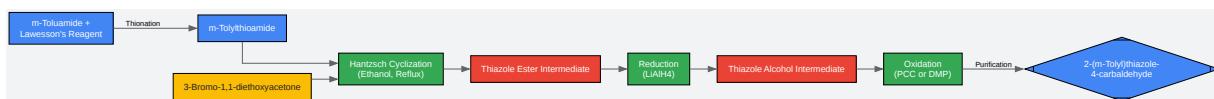
- Step 2: Cyclization to form the Thiazole Ring:

- Dissolve m-tolylthioamide (1 equivalent) in absolute ethanol.
- Add 3-bromo-1,1-diethoxyacetone (1.1 equivalents), a stable precursor for the  $\alpha$ -halocarbonyl component.
- Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
- After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl 2-(m-tolyl)thiazole-4-carboxylate.

- Step 3: Reduction and Oxidation to the Aldehyde:

- Reduce the ester from the previous step to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in dry THF at 0 °C.

- Quench the reaction carefully with water and sodium hydroxide solution.
- Filter the resulting solids and extract the filtrate with ethyl acetate.
- Dry and concentrate the organic phase to yield the crude alcohol, (2-(m-tolyl)thiazol-4-yl)methanol.
- Oxidize the alcohol to the final aldehyde product using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM).
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
- Concentrate the filtrate and purify the resulting solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure **2-(m-Tolyl)thiazole-4-carbaldehyde**.



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